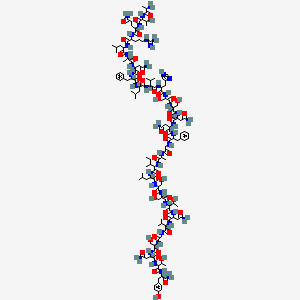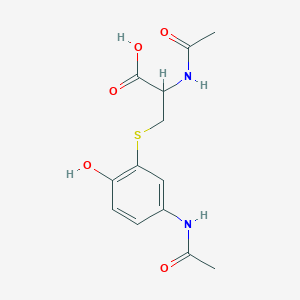
5-(chloromethyl)-1,3-oxazole;dichloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-1,3-oxazole;dichloromethane is a compound that belongs to the class of heterocyclic organic compounds It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(chloromethyl)-1,3-oxazole typically involves the chlorination of oxazole derivatives. One common method includes the reaction of oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-1,3-oxazole often employs continuous flow processing techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactors with high heat and mass transfer rates ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
5-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-1,3-oxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.
Reduction: Formation of 5-(chloromethyl)-2,3-dihydro-1,3-oxazole.
Aplicaciones Científicas De Investigación
5-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-1,3-oxazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA modification . The oxazole ring itself can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of an oxazole ring.
5-(chloromethyl)furfural: Contains a furan ring and is used in similar applications but has different reactivity and properties.
Uniqueness
5-(chloromethyl)-1,3-oxazole is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H12Cl9NO |
|---|---|
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,3-oxazole;dichloromethane |
InChI |
InChI=1S/C4H4ClNO.4CH2Cl2/c5-1-4-2-6-3-7-4;4*2-1-3/h2-3H,1H2;4*1H2 |
Clave InChI |
KWVBHSFOAIXEMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)CCl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)




![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)



![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadec-9-enoate](/img/structure/B13384184.png)
